N-(3-Ethylbenzylidene)-4-methylbenzenesulfonamide
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Overview
Description
N-(3-Ethylbenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzylidene group attached to a sulfonamide moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylbenzylidene)-4-methylbenzenesulfonamide typically involves the condensation of 3-ethylbenzaldehyde with 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar condensation reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethylbenzylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(3-Ethylbenzylidene)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Ethylbenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, including antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide
- N-(3-Ethylbenzylidene)-4-chlorobenzenesulfonamide
- N-(3-Ethylbenzylidene)-4-nitrobenzenesulfonamide
Uniqueness
N-(3-Ethylbenzylidene)-4-methylbenzenesulfonamide is unique due to the presence of both an ethyl group and a methyl group on the benzylidene and sulfonamide moieties, respectively. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H17NO2S |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
(NE)-N-[(3-ethylphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-14-5-4-6-15(11-14)12-17-20(18,19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3/b17-12+ |
InChI Key |
VFPDZHJXRIJUNJ-SFQUDFHCSA-N |
Isomeric SMILES |
CCC1=CC(=CC=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCC1=CC(=CC=C1)C=NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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